molecular formula C12H17NO2S B6580173 N-(3-phenylpropyl)cyclopropanesulfonamide CAS No. 1207028-98-5

N-(3-phenylpropyl)cyclopropanesulfonamide

Cat. No.: B6580173
CAS No.: 1207028-98-5
M. Wt: 239.34 g/mol
InChI Key: KRXVMOCNBRRNDK-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)cyclopropanesulfonamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure is composed of two key pharmacophoric elements: a 3-phenylpropylamine moiety and a cyclopropanesulfonamide group. The 3-phenylpropylamine (or benzenepropanamine) scaffold is a known structural feature in compounds that interact with serine proteases, as this amine group is a recognized class of organic compounds . The sulfonamide functional group, particularly the cyclopropanesulfonamide unit, is a common feature in bioactive molecules and has been utilized in the development of potent, non-steroidal antagonists for targets like the mineralocorticoid receptor . The incorporation of the cyclopropyl ring can influence the molecule's metabolic stability and conformational properties. This combination of features makes this compound a potentially valuable intermediate for researchers designing and synthesizing novel compounds for biochemical screening and structure-activity relationship (SAR) studies. The product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-phenylpropyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-16(15,12-8-9-12)13-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXVMOCNBRRNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with 3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred and cooled in an ice-water bath while the sulfonyl chloride is added. After the reaction is complete, the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-phenylpropyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.

Major Products Formed:

Scientific Research Applications

N-(3-phenylpropyl)cyclopropanesulfonamide is an organic compound belonging to the class of sulfonamides. It features a cyclopropane ring attached to a sulfonamide group, with a phenylpropyl substituent on the nitrogen atom.

Scientific Research Applications

This compound is used as an intermediate in the synthesis of more complex organic molecules in chemistry. In biology, it is studied for its potential as an enzyme inhibitor, with its sulfonamide group capable of interacting with enzyme active sites, making it a candidate for new drugs targeting specific enzymes. The compound's potential as a pharmaceutical agent is explored in medicine for the treatment of various diseases, with its ability to inhibit enzymes and interact with biological targets making it a promising candidate for drug development. In industry, it is used in the production of specialty chemicals and materials, with its unique properties making it suitable for applications in coatings, adhesives, and other advanced materials.

The biological activity of this compound has been linked to its interaction with specific biological targets, with research indicating it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

Enzyme Inhibition Studies
One study explored the compound's effect on histone acetyltransferase 1 (HAT1), an enzyme implicated in chromatin remodeling and gene expression regulation. The study demonstrated that this compound exhibited significant inhibition of HAT1 activity, suggesting its potential as a therapeutic agent in cancer treatment by modulating epigenetic mechanisms.

Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityIC50 ValueCell Line/Model
Study AHAT1 Inhibition1 nMRecombinant HAT1
Study BAnti-inflammatory effects5 µMRAW 264.7 macrophages
Study CCytotoxicity against cancer cells10 µMHeLa cells

Case Study 1: Anti-inflammatory Effects
In a study involving RAW 264.7 macrophages, this compound was shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, suggesting its potential utility in treating inflammatory diseases.

Case Study 2: Anticancer Activity
One investigation assessed the compound's cytotoxic effects on HeLa cells, a cervical cancer cell line. The results indicated that this compound induced apoptosis in these cells at concentrations around 10 µM, highlighting its potential as an anticancer agent.

Properties

  • IUPAC Name: this compound
  • InChI: InChI=1S/C12H17NO2S/c14-16(15,12-8-9-12)13-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2
  • InChI Key: KRXVMOCNBRRNDK-UHFFFAOYSA-N
  • Canonical SMILES: C1CC1S(=O)(=O)NCCCC2=CC=CC=C2
  • Molecular Formula: C12H17NO2S
  • Molecular Weight: 239.34 g/mol

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)cyclopropanesulfonamide involves its interaction with molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. Additionally, the phenylpropyl group can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Cyclopropanesulfonamide vs. Cyclopropanecarboxamide
  • N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide (): Functional Group: Cyclopropanecarboxamide. Key Differences: Carboxamides are less acidic (pKa ~15–17) compared to sulfonamides (pKa ~9–11), affecting solubility and receptor interactions.
Cyclopropanesulfonamide vs. Cyclopropanamine
  • N-((3-Methoxypyrazin-2-yl)methyl)cyclopropamine ():
    • Functional Group : Cyclopropanamine.
    • Key Differences : Amines are basic (pKa ~10–11), contrasting with sulfonamides’ acidity. The pyrazine ring in this derivative may enhance π-π stacking in biological targets.

Substituent Effects

N-(2,3-Dimethoxy-2-methylpropyl)cyclopropanesulfonamide ():
Property N-(3-phenylpropyl)cyclopropanesulfonamide N-(2,3-Dimethoxy-2-methylpropyl)cyclopropanesulfonamide
Molecular Formula C₁₂H₁₇NO₂S C₉H₁₉NO₄S
Molecular Weight 239.34 g/mol 237.32 g/mol
Substituent 3-Phenylpropyl 2,3-Dimethoxy-2-methylpropyl
Key Features Hydrophobic phenyl group Polar methoxy groups enhance solubility

The phenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), whereas the dimethoxy substituent in ’s analog improves water solubility, critical for pharmacokinetics .

Benzamide Derivatives with 3-Phenylpropyl Groups ():

Compounds such as N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(prop-2-en-1-yloxy)phenyl]propan-2-yl}benzamide (Entry 14, ) share the 3-phenylpropyl chain but feature amide bonds instead of sulfonamides. These are likely peptide mimics with applications in enzyme inhibition or prodrug design.

Biological Activity

N-(3-phenylpropyl)cyclopropanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique cyclopropane structure, which is known to influence its biological interactions. The compound's molecular formula is C12H15N1O2SC_{12}H_{15}N_{1}O_{2}S, and its structure can be represented as follows:

N 3 phenylpropyl cyclopropanesulfonamide\text{N 3 phenylpropyl cyclopropanesulfonamide}

The biological activity of this compound has been linked to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

Enzyme Inhibition Studies

One prominent study explored the compound's effect on histone acetyltransferase 1 (HAT1), an enzyme implicated in chromatin remodeling and gene expression regulation. The study demonstrated that this compound exhibited significant inhibition of HAT1 activity, suggesting its potential as a therapeutic agent in cancer treatment by modulating epigenetic mechanisms .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity IC50 Value Cell Line/Model
Study AHAT1 Inhibition1 nMRecombinant HAT1
Study BAnti-inflammatory effects5 µMRAW 264.7 macrophages
Study CCytotoxicity against cancer cells10 µMHeLa cells

Case Study 1: Anti-inflammatory Effects

In a study involving RAW 264.7 macrophages, this compound was shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha. This suggests its potential utility in treating inflammatory diseases .

Case Study 2: Anticancer Activity

Another investigation assessed the compound's cytotoxic effects on HeLa cells, a cervical cancer cell line. The results indicated that this compound induced apoptosis in these cells at concentrations around 10 µM, highlighting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing N-(3-phenylpropyl)cyclopropanesulfonamide?

The synthesis typically involves multi-step pathways. Key steps include cyclopropane ring formation via intramolecular alkylation using n-BuLi in THF and sulfonamide coupling. For example, tert-butylamine or Boc-protected intermediates are reacted with 3-chloropropane-1-sulfonyl chloride, followed by deprotection with CF3CO2H to yield the cyclopropanesulfonamide core. Reaction conditions (temperature, solvent, stoichiometry) are critical for optimizing yield and purity .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on analytical techniques such as <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to verify cyclopropane ring protons (δ ~0.8–1.2 ppm) and sulfonamide groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> ion matching calculated m/z). LC-MS is used for purity assessment (>95%) .

Q. What initial biological assays are recommended for evaluating this compound?

Basic in vitro assays include enzyme inhibition studies (e.g., glutathione S-transferase induction) and cytotoxicity profiling. For renal protection studies, cisplatin-induced nephrotoxicity models in cell lines (e.g., HEK293) can assess concentration-dependent effects (IC50 values) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Advanced optimization includes:

  • Continuous Flow Chemistry : Enhances scalability and reduces side reactions in cyclopropane formation .
  • Protection-Deprotection Strategies : Boc anhydride protection of sulfonamide nitrogen prevents undesired side reactions during alkylation .
  • Solvent Selection : THF or DMF improves solubility of intermediates, while CH2Cl2 aids in Boc group removal .

Q. How to address discrepancies in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell type differences) or metabolite interference. Mitigation strategies include:

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HepG2 for liver metabolism studies) and controls.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Q. What in vitro and in vivo models assess the therapeutic potential of this compound?

  • In Vitro : Enzyme-linked immunosorbent assays (ELISAs) quantify heme oxygenase-1 (HO-1) induction, a marker of antioxidant activity .
  • In Vivo : Rodent models of oxidative stress (e.g., cisplatin-induced nephrotoxicity) evaluate renoprotective effects. Dose-response studies (10–50 mg/kg) with plasma/liver PK profiling are recommended .

Q. How to design experiments to elucidate the mechanism of action?

  • Target Identification : Use affinity chromatography or thermal shift assays to identify binding proteins.
  • Pathway Analysis : RNA-seq or Western blotting can map downstream effects (e.g., Nrf2/ARE pathway activation for HO-1 induction) .
  • Isotope Labeling : <sup>13</sup>C-labeled cyclopropane derivatives track metabolic fate in vitro .

Q. What analytical techniques resolve structural ambiguities in cyclopropanesulfonamide derivatives?

  • X-ray Crystallography : Determines absolute configuration of the cyclopropane ring and sulfonamide geometry .
  • 2D NMR (COSY, NOESY) : Resolves coupling constants (e.g., <sup>3</sup>JHH for cyclopropane protons) and spatial proximity of substituents .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., n-BuLi reactions) .
  • Data Validation : Cross-validate HRMS and NMR data with computational tools (e.g., DFT for <sup>13</sup>C NMR prediction) .
  • Biological Replicates : Use ≥3 replicates in enzyme assays to ensure statistical robustness .

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